4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Overview
Description
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a 4-methylpiperazin-1-yl group at position 2
Scientific Research Applications
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyrimidine derivatives.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds like imatinib are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell functions such as cell signaling, growth, and division .
Mode of Action
Compounds with similar structures, like imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, preventing the phosphorylation of proteins and thus disrupting the signaling pathways .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect various signaling pathways involved in cell growth and division . The disruption of these pathways can lead to the arrest of cell growth and induction of apoptosis .
Result of Action
Similar compounds like imatinib can induce cell cycle arrest and apoptosis by inhibiting the activity of tyrosine kinases .
Future Directions
Biochemical Analysis
Biochemical Properties
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can significantly influence the compound’s biochemical activity and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis . Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of target genes, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding may involve hydrogen bonds, hydrophobic interactions, and other non-covalent interactions . The compound can also inhibit or activate enzymes, leading to changes in metabolic pathways and cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth, differentiation, and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, including cellular damage, organ toxicity, or other harmful outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate key enzymes in metabolic pathways, leading to changes in the production or consumption of specific metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . These transport mechanisms can affect the compound’s bioavailability and its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-methylpiperazine under basic conditions. The reaction typically takes place in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution of the chlorine atom by the piperazine nitrogen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-amine
- 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ol
- 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-carboxamide
Uniqueness
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazin-1-yl group enhances its solubility and bioavailability, making it a valuable compound for pharmaceutical research.
Properties
IUPAC Name |
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-8-10(12)9(2)14-11(13-8)16-6-4-15(3)5-7-16/h4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZPZMHAPOYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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